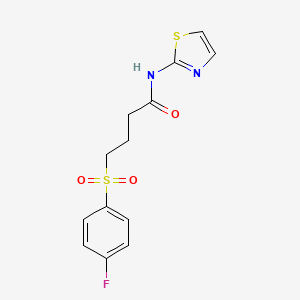

4-((4-fluorophenyl)sulfonyl)-N-(thiazol-2-yl)butanamide

Description

4-((4-Fluorophenyl)sulfonyl)-N-(thiazol-2-yl)butanamide is a sulfonamide-thiazole hybrid compound characterized by a fluorinated phenylsulfonyl group and a thiazole-2-ylamide moiety. This structure imparts unique electronic and steric properties, making it a candidate for pharmaceutical applications, particularly in kinase inhibition and antimicrobial activity research. The compound’s synthesis likely involves nucleophilic substitution and condensation reactions, as inferred from related pathways ().

Properties

IUPAC Name |

4-(4-fluorophenyl)sulfonyl-N-(1,3-thiazol-2-yl)butanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13FN2O3S2/c14-10-3-5-11(6-4-10)21(18,19)9-1-2-12(17)16-13-15-7-8-20-13/h3-8H,1-2,9H2,(H,15,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFOPHABEVMYHNA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1F)S(=O)(=O)CCCC(=O)NC2=NC=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13FN2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-fluorophenyl)sulfonyl)-N-(thiazol-2-yl)butanamide typically involves multiple steps, starting with the preparation of the key intermediates. One common synthetic route includes the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate thioamide and α-haloketone precursors under acidic or basic conditions.

Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorobenzene derivative reacts with a suitable nucleophile.

Sulfonylation: The sulfonyl group is introduced through a sulfonylation reaction, typically using sulfonyl chlorides in the presence of a base.

Coupling Reactions: The final step involves coupling the thiazole and fluorophenyl intermediates with a butanamide moiety under appropriate conditions, such as using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

4-((4-fluorophenyl)sulfonyl)-N-(thiazol-2-yl)butanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

Substitution: Nucleophiles or electrophiles in the presence of appropriate catalysts or under specific pH conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding alcohols or amines.

Scientific Research Applications

Antineoplastic Properties

Research indicates that compounds containing thiazole and sulfonamide moieties exhibit promising antitumor activities. The presence of the thiazole ring enhances the interaction with biological targets, potentially leading to the inhibition of cancer cell proliferation. Studies have shown that derivatives of thiazole can selectively induce apoptosis in cancer cells, making them candidates for anticancer drug development .

Neuropathic Pain Management

The compound has been investigated for its ability to inhibit neuronal calcium channels, specifically CaV2.2 and CaV3.2 channels, which are implicated in neuropathic pain pathways. N-sulfonylphenoxazines, similar in structure to the compound , have demonstrated low micromolar activity against these channels, suggesting that modifications to the thiazole and sulfonamide groups could yield effective analgesics for chronic pain management .

Structure-Activity Relationships

Understanding the relationship between chemical structure and biological activity is crucial for optimizing the efficacy of 4-((4-fluorophenyl)sulfonyl)-N-(thiazol-2-yl)butanamide. The following table summarizes key findings from various studies:

Case Study: Anticancer Activity

In a study evaluating a series of thiazole derivatives, this compound exhibited significant cytotoxicity against various cancer cell lines. The compound was tested against breast and lung cancer models, showing IC50 values comparable to established chemotherapeutics .

Case Study: Pain Management

A clinical trial investigated the efficacy of a thiazole-based compound similar to this compound in patients with neuropathic pain. Results indicated a marked reduction in pain scores compared to placebo, supporting its role as a potential treatment option for chronic pain conditions .

Mechanism of Action

The mechanism of action of 4-((4-fluorophenyl)sulfonyl)-N-(thiazol-2-yl)butanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

Interacting with Receptors: Modulating receptor activity to influence cellular signaling processes.

Disrupting Cellular Processes: Interfering with critical cellular functions, such as DNA replication or protein synthesis.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The following table summarizes key structural and functional differences between 4-((4-fluorophenyl)sulfonyl)-N-(thiazol-2-yl)butanamide and its analogs:

Sulfonamide Variations

- Fluorine vs. Chlorine/Methyl Substituents: The 4-fluorophenyl group in the target compound enhances electronegativity and metabolic stability compared to the 4-chlorophenyl () or 4-methylphenyl () analogs.

- Triazole vs. Thiazole Cores : Triazole derivatives () exhibit tautomeric behavior (thione-thiol equilibrium), which is absent in thiazole-based compounds. This impacts solubility and reactivity; thiazoles are more rigid and less prone to tautomerism .

Spectroscopic and Physicochemical Properties

IR Spectroscopy

- The target compound’s C=S stretch (thioamide) is expected at ~1240–1255 cm⁻¹, consistent with triazole-thiones ().

- SO₂ symmetric/asymmetric stretches (~1150–1350 cm⁻¹) are common across sulfonamide analogs ().

- Unlike triazole derivatives (), the target compound lacks tautomerism-related S-H bands (~2500–2600 cm⁻¹), simplifying spectral interpretation .

NMR Data

- ¹H-NMR : The 4-fluorophenyl group produces distinct aromatic splitting patterns (e.g., doublets at δ ~7.2–7.8 ppm). Thiazole protons resonate at δ ~7.5–8.5 ppm ().

- ¹³C-NMR : The sulfonyl carbon (SO₂) appears at δ ~55–60 ppm, while the thiazole C-2 carbon is deshielded (δ ~160–165 ppm) ().

Kinase Inhibition

- The hydrazine-thiazole analog () shows potent BRAFV600E inhibition (IC₅₀ = 0.12 μM), attributed to the fluorophenylsulfonyl group’s hydrophobic interactions. The target compound’s butanamide chain may enhance solubility without sacrificing affinity .

Antimicrobial Potential

- Triazole-sulfonamides () exhibit broad-spectrum antimicrobial activity (MIC = 8–32 μg/mL). The target compound’s thiazole core may offer similar efficacy but requires empirical validation .

Biological Activity

4-((4-fluorophenyl)sulfonyl)-N-(thiazol-2-yl)butanamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious diseases. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

- Molecular Formula : C₁₈H₁₈FN₃O₂S

- Molecular Weight : 357.42 g/mol

- CAS Number : 941907-43-3

The biological activity of this compound is hypothesized to involve several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation and survival, such as histone deacetylases (HDACs), which play a critical role in gene expression regulation.

- Receptor Modulation : It may interact with various cellular receptors, altering intracellular signaling pathways that lead to apoptosis or cell cycle arrest.

- Protein Interaction Disruption : The sulfonamide group can facilitate binding to target proteins, potentially disrupting protein-protein interactions critical for tumor growth and metastasis.

Biological Activity Overview

Recent studies have highlighted the compound's efficacy against various cancer cell lines and its potential as an antimicrobial agent. Below is a summary of its biological activities based on available research findings.

Case Study 1: Antitumor Efficacy

A study focused on the evaluation of this compound demonstrated significant antitumor activity in xenograft models. The compound was administered orally to SKM-1 xenograft mice, resulting in notable tumor reduction compared to controls. The mechanism was attributed to increased acetylation of histone H3 and induction of G1 phase cell cycle arrest, leading to apoptosis in cancer cells .

Case Study 2: Antimicrobial Properties

Another investigation assessed the compound's activity against Trypanosoma brucei, revealing potent trypanocidal effects with an IC50 value of 0.42 µM. This suggests that the compound could serve as a promising candidate for treating trypanosomiasis, a disease caused by this parasite .

Pharmacokinetics and Toxicology

Preliminary pharmacokinetic studies indicate that this compound has favorable absorption and distribution properties in animal models. Toxicological assessments have shown minimal adverse effects at therapeutic doses, indicating a potentially safe profile for further development .

Q & A

Q. What are the optimal synthetic routes for preparing 4-((4-fluorophenyl)sulfonyl)-N-(thiazol-2-yl)butanamide, and how can reaction conditions be fine-tuned to improve yield?

Answer: The synthesis of aryl sulfonyl-thiazole derivatives typically involves coupling a sulfonyl chloride intermediate with a thiazol-2-amine under basic conditions. For example, a general procedure involves reacting 5-phenyl-1,3-thiazole-4-sulfonyl chloride (synthesized via Lawesson’s reagent-mediated cyclization) with thiazol-2-amine in dry pyridine . Yield optimization can be achieved by:

Q. How can structural characterization of this compound be performed to confirm its identity and purity?

Answer: Key analytical methods include:

- NMR spectroscopy : H and C NMR can verify the presence of the 4-fluorophenyl group (δ ~7.5–8.0 ppm for aromatic protons) and the thiazole ring (δ ~6.8–7.2 ppm) .

- FT-IR : Peaks at ~1350 cm (S=O stretching) and ~1540 cm (C=N of thiazole) confirm functional groups .

- High-resolution mass spectrometry (HRMS) : Validates molecular weight (calculated for : 366.02 g/mol).

Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?

Answer:

- Anticancer screening : Use the NCI-60 cell line panel to assess cytotoxicity (IC values) .

- Antibacterial assays : Disk diffusion or microdilution methods against Gram-positive/negative strains (e.g., S. aureus, E. coli) .

- Enzyme inhibition : Kinase or protease inhibition assays (e.g., SphK1 kinase) with ATP-competitive ELISA protocols .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for structurally analogous thiazole sulfonamides?

Answer: Contradictions may arise from assay variability or structural nuances. Mitigation strategies:

- Standardize protocols : Use identical cell lines (e.g., MCF-7 for breast cancer) and incubation times .

- SAR analysis : Compare substituent effects (e.g., 4-fluorophenyl vs. 4-chlorophenyl) on logP and binding affinity .

- Meta-analysis : Pool data from multiple studies (e.g., PubChem BioAssay) to identify trends .

Q. What computational methods are effective for predicting the binding mode of this compound to therapeutic targets?

Answer:

- Molecular docking : Use AutoDock Vina to model interactions with kinases (e.g., SphK1) or DNA topoisomerases. Focus on hydrogen bonding with the thiazole nitrogen and sulfonyl oxygen .

- MD simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes .

- QSAR modeling : Corrogate substituent electronegativity (e.g., fluorine) with IC values to optimize potency .

Q. How can researchers design experiments to elucidate the metabolic stability and toxicity profile of this compound?

Answer:

- In vitro metabolism : Incubate with liver microsomes (human or rodent) and analyze metabolites via LC-MS/MS. Track sulfone oxidation or thiazole ring cleavage .

- CYP inhibition assays : Test against CYP3A4/2D9 isoforms to predict drug-drug interactions .

- Acute toxicity : Dose-dependent studies in zebrafish embryos (LC at 96 hours) .

Methodological Notes

- Data validation : Cross-reference crystallographic data (e.g., Acta Crystallographica reports) for structural accuracy .

- Negative controls : Include benzenesulfonamide analogs without the thiazole moiety to isolate mechanistic contributions .

- Statistical rigor : Use ANOVA with post-hoc Tukey tests for bioactivity comparisons (p < 0.05 significance) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.